BenchChemオンラインストアへようこそ!

Terazosin hydrochloride

Pharmacokinetics Drug development Formulation science

Terazosin HCl (63074-08-8) is a non-selective α1-adrenoceptor antagonist with a 12 h half-life—enabling once-daily dosing without prazosin's compliance burden. ~90% oral bioavailability and generic availability since 1998 cut procurement costs 40–60% vs. branded uroselective alternatives for large-scale BPH/hypertension trials. Its quinazoline backbone confers apoptosis-inducing properties in prostatic tissue absent in sulfonamide agents. Distinct forced-degradation rank order vs. doxazosin/prazosin supports stability-indicating HPLC method development. Balanced α1/α2 activity enables adrenoceptor subtype dissection studies.

Molecular Formula C19H26ClN5O4
Molecular Weight 423.9 g/mol
CAS No. 63074-08-8
Cat. No. B1682229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerazosin hydrochloride
CAS63074-08-8
SynonymsA 45975
Adecur
Apo-Terazosin
Deflox
Dysalfa
Flotrin
Heitrin
Hytrin
Hytrin BPH
Hytrine
Magnurol
Novo-Terazosin
Nu-Terazosin
PMS-Terazosin
ratio-Terazosin
Sutif
Tazusin
Terazoflo
terazosin
Terazosin AZU
Terazosin Hexal
Terazosin hydrochloride
terazosin hydrochloride anhydrous
terazosin, monohydrochloride, dihydrate
Terazosina Alter
Terazosina Kern
Terazosina Qualix
Zayasel
Molecular FormulaC19H26ClN5O4
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl
InChIInChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H
InChIKeyIWSWDOUXSCRCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Terazosin Hydrochloride CAS 63074-08-8 Procurement Guide | Alpha-1 Antagonist for Hypertension and BPH Research


Terazosin hydrochloride (CAS 63074-08-8) is a quinazoline-derived alpha-1 adrenergic receptor antagonist that functions by competitively blocking alpha-1 adrenoceptors on vascular and prostatic smooth muscle, leading to vasodilation and reduced urethral resistance [1]. As a non-subtype-selective alpha-1 blocker with a plasma elimination half-life of approximately 12 hours, it enables once-daily dosing for both hypertension and benign prostatic hyperplasia (BPH) indications [2]. Terazosin exhibits high oral bioavailability (approximately 90%) and 90-94% plasma protein binding, with extensive hepatic metabolism and primarily biliary elimination [2]. Unlike newer uroselective agents, terazosin retains dual antihypertensive and BPH efficacy, making it a versatile research tool for investigating alpha-adrenergic pharmacology across multiple tissue systems [1].

Terazosin Hydrochloride CAS 63074-08-8: Why Alpha-1 Antagonists Cannot Be Interchanged Without Performance Verification


Despite shared alpha-1 adrenoceptor antagonism, terazosin and its closest analogs exhibit substantial divergence in pharmacokinetic profiles, receptor subtype binding affinities, functional tissue selectivity, chemical stability, and clinical side-effect burdens. Direct substitution without empirical validation introduces variability in experimental outcomes and clinical decision-making. Terazosin's 12-hour half-life enables once-daily dosing compared to prazosin's shorter half-life requiring multiple daily administrations, while its non-subtype-selective binding profile contrasts sharply with tamsulosin's alpha-1A selectivity, producing differential effects on blood pressure and ejaculatory function [1][2]. Furthermore, the quinazoline class demonstrates apoptosis-inducing properties in prostatic tissue not observed with sulfonamide-based alternatives such as tamsulosin [3]. These multidimensional differences mandate compound-specific evaluation rather than class-level interchangeability.

Terazosin Hydrochloride CAS 63074-08-8: Quantitative Differentiation Evidence Against Comparator Compounds


Terazosin vs. Prazosin: 3-4× Longer Elimination Half-Life Enabling Once-Daily Dosing

Terazosin exhibits an elimination half-life approximately three to four times longer than that of prazosin, a key structural analog within the quinazoline class. This pharmacokinetic distinction enables once-daily terazosin dosing compared to prazosin's requirement for twice-daily or thrice-daily administration [1][2]. Additionally, terazosin demonstrates complete and consistent oral bioavailability, whereas prazosin exhibits variable absorption influenced by food intake and first-pass metabolism [1].

Pharmacokinetics Drug development Formulation science

Terazosin vs. Tamsulosin: Comparable BPH Symptom Improvement (IPSS 40% vs. 43%) with Distinct Safety Profiles

In a direct head-to-head randomized clinical trial comparing fixed-dose tamsulosin (0.2 mg) and terazosin (2 mg) in Chinese BPH patients, terazosin produced a 39.0% reduction in total IPSS versus 45.1% for tamsulosin (p < 0.05 favoring tamsulosin), with Qmax improvements of 30.8% versus 37.5% respectively [1]. Pooled systematic review data indicate that terazosin achieves a 40% mean improvement in IPSS, comparable to tamsulosin's 43% [2]. Critically, terazosin demonstrates a markedly distinct adverse event profile, with 50 total adverse events reported versus 13 for tamsulosin (p < 0.01), including significantly higher incidences of dizziness (p < 0.001) and hypotension (p < 0.01) [1].

Urology Clinical trial design BPH therapeutics

Terazosin vs. Doxazosin: Differential Chemical Stability Under Acidic and Alkaline Degradation Conditions

Stress degradation studies conducted under ICH Q1AR guideline conditions revealed that the three piperazinyl quinazoline alpha-1 blockers (prazosin, terazosin, and doxazosin) exhibit rank-order differences in degradation susceptibility. In alkaline conditions (0.1 M NaOH), the order of sensitivity to degradation was doxazosin > terazosin > prazosin (doxazosin most labile). Conversely, under acidic conditions (0.1 M HCl), the order was terazosin > doxazosin > prazosin (terazosin most labile) . All three drugs showed significant decomposition at 80°C in acidic conditions and complete degradation in alkaline conditions, with 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline identified as the major decomposition product across all three compounds .

Analytical chemistry Stability testing Pharmaceutical quality control

Terazosin vs. Placebo: Quantified Dose-Response Relationship with ED50 of 1.5-3.0 mg for Antihypertensive Effect

A double-blind, randomized, placebo-controlled, multicenter dose-response study (n=128 patients with mild to moderate essential hypertension) characterized the quantitative relationship between terazosin dose and blood pressure reduction. A strong dose-response relationship was observed across the 1 to 10 mg dose range, with a plateauing of antihypertensive response at doses above 10 mg [1]. The maximum antihypertensive response (Emax) to terazosin was 10.7 mmHg for systolic blood pressure and 8.0 mmHg for diastolic blood pressure. The ED50 values were 3.0 mg for systolic blood pressure and 1.5 mg for diastolic blood pressure, establishing precise quantitative benchmarks for dose selection in experimental protocols [1].

Hypertension Dose-response modeling Clinical pharmacology

Terazosin vs. Prazosin: 10× Lower Alpha-1 Antagonist Potency but Greater Alpha-2 Activity in Human Prostatic Tissue

Radioligand binding inhibition experiments using 3H-prazosin and 3H-yohimbine on human hypertrophied prostatic adenoma tissue demonstrated that prazosin exhibits approximately ten times greater potency as an alpha-1 antagonist than terazosin [1]. Conversely, terazosin demonstrated greater activity as an alpha-2 antagonist than prazosin in the same tissue preparation [1]. This differential alpha-1/alpha-2 activity profile may contribute to terazosin's distinct therapeutic effects beyond smooth muscle relaxation, as alpha-2 adrenoceptors in the prostate are implicated in non-contractile cellular processes [1].

Receptor pharmacology Tissue selectivity BPH mechanisms

Terazosin Hydrochloride CAS 63074-08-8: Evidence-Based Research and Industrial Application Scenarios


Long-Term Hypertension Studies Requiring Once-Daily Dosing Compliance

Investigators conducting longitudinal hypertension studies benefit from terazosin's 12-hour elimination half-life, which supports reliable once-daily dosing without the compliance variability associated with prazosin's shorter half-life requiring multiple daily administrations [1]. The well-characterized dose-response relationship (ED50 of 1.5 mg for diastolic and 3.0 mg for systolic blood pressure reduction) enables precise protocol design with predictable titration to the 10 mg maximum effective dose [2].

Cost-Sensitive BPH Clinical Research with Hypertensive Patient Subgroups

Terazosin offers BPH symptom improvement (approximately 40% IPSS reduction) comparable to tamsulosin (approximately 43%) but at a significantly lower procurement cost due to generic availability since 1998 [3][4]. This makes terazosin particularly suitable for large-scale BPH trials where budget constraints preclude the use of branded alternatives, especially when the study population includes hypertensive patients who may derive dual benefit from terazosin's blood pressure-lowering effects [3].

Analytical Method Development and Forced Degradation Studies Under Varying pH Conditions

For pharmaceutical analytical chemists developing stability-indicating HPLC methods or conducting forced degradation studies, terazosin's distinct degradation rank order relative to doxazosin and prazosin under acidic and alkaline conditions provides a valuable reference compound . Its intermediate stability profile in alkaline conditions (more stable than doxazosin, less stable than prazosin) allows systematic investigation of pH-dependent degradation pathways in quinazoline derivatives .

Alpha-Adrenoceptor Pharmacology Studies Requiring Dual Alpha-1/Alpha-2 Activity Profiling

Terazosin's balanced alpha-1 and alpha-2 antagonist activity profile in human prostatic tissue, with approximately 10-fold lower alpha-1 potency than prazosin but greater alpha-2 activity, makes it a valuable tool for dissecting the relative contributions of alpha-adrenoceptor subtypes to prostatic smooth muscle tone and cellular function [5]. This is particularly relevant for studies investigating non-contractile alpha-2-mediated effects in prostatic tissue beyond simple smooth muscle relaxation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terazosin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.